3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
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Overview
Description
“3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide” is a chemical compound with the molecular formula C20H13ClN2O3. It belongs to the class of compounds known as chromenopyridines .
Synthesis Analysis
The synthesis of chromenopyridine derivatives, such as “this compound”, has been achieved through a one-pot synthesis method . This involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Molecular Structure Analysis
The molecular structure of “this compound” consists of a chromenopyridine core, which is a nitrogen-containing heterocyclic compound . This core is important due to its presence in a broad range of natural products and synthetic organic molecules with various biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines . This reaction is carried out under catalyst-free conditions in an environmentally friendly medium .Scientific Research Applications
Carbon–Carbon Bond Formation
One foundational aspect of research into chromeno[4,3-b]pyridin derivatives, such as "3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide," involves the exploration of carbon–carbon bond formation techniques. A study by Potts et al. (1987) highlights the intramolecular 1,4-dipolar cycloaddition process that generates chromeno[4,3-b]pyridin-2-ones from benzamides and N-substituted benzamides. This process underlines a crucial synthetic route facilitating the creation of the core structure found in compounds like "this compound" (Potts, Dery, & Kullnig, 1987).
Anticancer Activity
Furthering the utility of chromeno[4,3-b]pyridin derivatives, research by Abd El Ghani et al. (2022) delves into the synthesis of a new series of these compounds for their potential anticancer activities, particularly against breast cancer. The study employs docking studies to evaluate the interaction of these compounds with breast cancer cell lines, indicating the possible therapeutic applications of "this compound" and its derivatives in oncology (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Synthesis and Antimicrobial Evaluation
Expanding the scope of application, the synthesis of novel heteroannulated compounds containing chromenopyridopyrimidines showcases another facet of research. Allehyani (2022) reports on the synthesis of chromeno[3′,2′:5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines and their antimicrobial evaluation. This research not only presents a novel synthetic pathway but also explores the antimicrobial potential of these compounds, suggesting the broad utility of "this compound" in developing new antimicrobial agents (Allehyani, 2022).
Future Directions
properties
IUPAC Name |
3-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3/c1-11-9-16(23-19(24)12-5-4-6-13(21)10-12)22-18-14-7-2-3-8-15(14)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEOHWNCYMPRTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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